molecular formula C18H15F3N4O B2744938 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034505-37-6

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2744938
M. Wt: 360.34
InChI Key: QNPQMVSIFTYYAW-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been the focus of many scientific studies due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Antimycobacterial Activity

Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs), including compounds with structures related to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide. These compounds showed considerable activity against both drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, highlighting their potential as antimycobacterial agents (Lv et al., 2017).

Synthesis Techniques

Li et al. (2013) explored the synthesis of imidazo[1,2-a]pyridines using a microwave-assisted three-component domino reaction. This method, which might be applicable to compounds such as N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, demonstrated high chemo- and regioselectivity, making it a valuable technique for the synthesis of complex heterocycles (Li et al., 2013).

Potential Antiulcer Agents

Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position, aiming to explore their potential as antiulcer agents. The study involved the synthesis of compounds structurally related to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, which exhibited cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).

Cellular Permeability Studies

Liu and Kodadek (2009) investigated the cellular permeability of pyrrole-imidazole polyamides, a group related to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide. Their findings are relevant for understanding how such compounds might behave in biological systems, particularly their ability to penetrate cell membranes (Liu & Kodadek, 2009).

Insecticidal Properties

Fadda et al. (2017) explored the synthesis of various heterocycles, including structures related to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, and assessed their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These findings suggest potential applications in pest control (Fadda et al., 2017).

Crystal Structure Analysis

Artheswari et al. (2019) conducted a study on the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into the structural characteristics of similar compounds, which can be essential for understanding their interaction with biological targets (Artheswari et al., 2019).

properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)14-6-2-1-5-13(14)17(26)24-10-12-25-11-9-23-16(25)15-7-3-4-8-22-15/h1-9,11H,10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPQMVSIFTYYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

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